6-((4-chlorobenzyl)sulfonyl)-N-(3-morpholinopropyl)pyridazin-3-amine
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Overview
Description
6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRIDAZIN-3-AMINE is a complex organic compound that features a pyridazine ring substituted with a chlorophenyl group, a methanesulfonyl group, and a morpholinylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRIDAZIN-3-AMINE typically involves multi-step organic reactions. One common route includes the initial formation of the pyridazine core, followed by the introduction of the chlorophenyl and methanesulfonyl groups through electrophilic aromatic substitution reactions. The final step often involves the nucleophilic substitution of the morpholinylpropyl group onto the pyridazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRIDAZIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRIDAZIN-3-AMINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRIDAZIN-3-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-BROMOPHENYL)METHANESULFONYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRIDAZIN-3-AMINE
- 6-[(4-METHOXYPHENYL)METHANESULFONYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRIDAZIN-3-AMINE
Uniqueness
6-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[3-(MORPHOLIN-4-YL)PROPYL]PYRIDAZIN-3-AMINE is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C18H23ClN4O3S |
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Molecular Weight |
410.9 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)methylsulfonyl]-N-(3-morpholin-4-ylpropyl)pyridazin-3-amine |
InChI |
InChI=1S/C18H23ClN4O3S/c19-16-4-2-15(3-5-16)14-27(24,25)18-7-6-17(21-22-18)20-8-1-9-23-10-12-26-13-11-23/h2-7H,1,8-14H2,(H,20,21) |
InChI Key |
OUYGVTUFPBIWOT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC2=NN=C(C=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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